molecular formula C18H13FN2O B2938100 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone CAS No. 339101-37-0

4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone

Cat. No.: B2938100
CAS No.: 339101-37-0
M. Wt: 292.313
InChI Key: NWQZMKPZHKUPEC-UHFFFAOYSA-N
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Description

4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone is a heterocyclic compound featuring a benzo[g]indazole core fused with a dihydroindazole ring and a 4-fluorophenyl methanone substituent. Its molecular formula is C₁₉H₁₄FN₂O, with a molecular weight of 298.33 g/mol. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

4,5-dihydrobenzo[g]indazol-2-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O/c19-15-9-7-13(8-10-15)18(22)21-11-14-6-5-12-3-1-2-4-16(12)17(14)20-21/h1-4,7-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQZMKPZHKUPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN(N=C2C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Compound A : 4-(Benzofuran-2-yl)-2-(3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)thiazole (C₂₈H₂₀FN₃OS )
  • Exhibits triclinic (P 1̄) symmetry with two independent molecules in the asymmetric unit, both adopting planar conformations except for one fluorophenyl group oriented perpendicularly . Thiazole’s sulfur atom may participate in hydrogen bonding or dipole interactions absent in the target compound.
Compound B : (4-Chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone (C₁₆H₁₃ClN₂O )
  • Key Differences :
    • Substitutes fluorine with a chlorine atom , increasing electronegativity and steric bulk.
    • The imidazole ring (vs. indazole) alters aromaticity and hydrogen-bonding capabilities .
Compound C : (4-Fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives
  • Key Differences: Incorporates a nitro group (electron-withdrawing) instead of fluorine, significantly enhancing electrophilicity (global electrophilicity index ω ≈ 5.2 eV vs. ~3.8 eV for fluorine analogs). Exhibits nonlinear optical (NLO) properties due to high hyperpolarizability .

Electronic and Reactivity Profiles

Property Target Compound Compound A (Thiazole) Compound B (Chlorophenyl) Compound C (Nitro Derivative)
Electrophilicity (ω) Moderate (≈3.8 eV) Moderate Slightly higher (Cl effect) High (≈5.2 eV)
Electron Density Fluorine withdraws electron Thiazole delocalizes charge Chlorine withdraws more Nitro intensifies withdrawal
MEP Analysis Electrophilic at carbonyl O Electrophilic at S (thiazole) Electrophilic at Cl Electrophilic at nitro groups

Crystallographic and Packing Behavior

Parameter Target Compound Compound A Compound C Derivatives
Crystal System Not reported Triclinic (P 1̄) Triclinic/P 1̄ common
Planarity Likely planar (indazole core) Mostly planar (except 1 FP*) Planar with nitro twist
Intermolecular Forces C–H···O/F interactions π-π (thiazole/benzofuran) Strong dipole (nitro groups)
  • SHELX Refinement : Structural data for analogs (e.g., Compound A) were resolved using SHELXL, highlighting planar geometries and anisotropic displacement parameters .

Biological Activity

4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the preparation of benzo[g]indazole derivatives through cyclization reactions. Recent studies have utilized gold-catalyzed annulation techniques to create these complex structures effectively . The incorporation of the 4-fluorophenyl group is achieved through electrophilic substitution reactions, which enhance the compound's biological activity by improving its binding affinity to various biological targets.

Research indicates that compounds similar to this compound act as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds enhance the receptor's response to GABA, potentially leading to anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines .

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzo[g]indazole exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values in the micromolar range against ovarian cancer cells, indicating their potential as anticancer agents .

Table 1: Biological Activity Summary

Compound NameTargetActivity TypeIC50 (µM)
This compoundGABA-A receptorPositive Allosteric ModulatorN/A
Related benzo[g]indazole derivativeOvarian cancer cellsCytotoxicity31.5 - 43.9
Another benzo[g]indazole derivativeVarious cancer cellsCytotoxicityVaries

Case Study 1: GABA-A Modulation

A study focused on the modulation of the GABA-A receptor by benzo[g]indazole derivatives found that certain modifications led to improved metabolic stability and reduced hepatotoxicity compared to existing drugs like alpidem. The compound's ability to remain unmetabolized in human liver microsomes for extended periods suggests a favorable pharmacokinetic profile .

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of related compounds revealed that specific structural features significantly enhance their efficacy against cancer cell lines. The study highlighted that substituents on the phenyl ring could markedly influence the cytotoxic activity and selectivity towards cancer cells over normal cells .

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